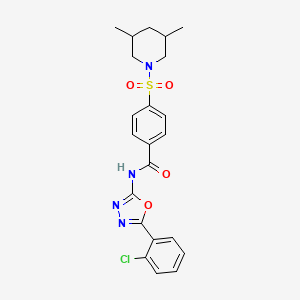
4-methoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-methoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a methoxy group, a thiophene group, and a tetrahydroisoquinoline group. These groups could potentially give the compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzamide and thiophene groups are aromatic, meaning they contain delocalized electrons that can contribute to the compound’s stability and reactivity. The tetrahydroisoquinoline group is a type of heterocycle, a ring containing atoms of at least two different elements .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
One of the primary areas of research involving similar compounds is the synthesis of novel chemical entities with potential biological activities. For instance, a study highlighted the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, which demonstrated significant anti-inflammatory and analgesic activities. These compounds were evaluated for their cyclooxygenase inhibition and showed promising results as COX-2 selective inhibitors, with notable analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Chemical Synthesis Techniques
Research into the synthesis mechanisms and the reactivity of compounds structurally related to 4-methoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide reveals insights into the Bischler–Napieralski isoquinoline synthesis. For example, studies have shown how the reaction of N-[2-(4-methoxyphenyl)ethyl]benzamides with phosphorus pentoxide yields both expected and abnormal products, providing valuable information on the reaction mechanisms involved (Doi, Shirai, & Sato, 1997).
Potential in Drug Development
Another avenue of research explores the potential of these compounds in drug development, particularly as ligands for receptors that could be significant in diagnosing and treating diseases. A study on arylamides hybrids of high-affinity σ2 receptor ligands investigated their use as tools for the development of PET radiotracers. This research aimed at identifying good candidates for σ2 PET tracers development, highlighting the compounds' interaction with P-gp and their potential in diagnosing tumors (Abate et al., 2011).
Chemical Rearrangements and Cyclisation
Further studies delve into the chemical properties and reactivity of these compounds through processes like cyclisation and rearrangement. For instance, research into the cyclisation of benzylamino-nitriles demonstrated how these compounds undergo spiro-cyclisation followed by rearrangement, resulting in the formation of tetrahydroisoquinoline or 2-benzazepine, depending on the substituents involved (Harcourt, Taylor, & Waigh, 1978).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methoxy-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-27-19-8-5-16(6-9-19)21(25)23-18-7-4-15-10-11-24(14-17(15)13-18)22(26)20-3-2-12-28-20/h2-9,12-13H,10-11,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFVSHDOLUGBCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-1-(1-Hydroxynaphthalen-2-YL)-3-[3-methoxy-4-(pyrrolidin-1-YL)phenyl]prop-2-EN-1-one](/img/structure/B2466886.png)

![Methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2466889.png)

![(3R)-3-Methyl-2-azaspiro[4.4]nonan-1-one](/img/structure/B2466891.png)






![2,4,7,8-Tetramethyl-6-(2-prop-2-enoxyphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2466906.png)